molecular formula C22H18N2O3 B11053438 (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

Cat. No. B11053438
M. Wt: 358.4 g/mol
InChI Key: LEAPGZCZRUOPHT-UHFFFAOYSA-N
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Description

(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone is a complex organic compound with a unique structure that combines a benzodioxin ring with a phenyldiazenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone typically involves multiple steps, starting with the preparation of the benzodioxin ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The phenyldiazenyl group is then introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are subsequently coupled with the benzodioxin ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under conditions that favor electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism by which (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone exerts its effects depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and preventing catalysis. Alternatively, if it interacts with receptors, it may mimic or block the action of natural ligands, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer unique reactivity and potential applications not found in other compounds. Its ability to undergo a variety of chemical reactions and its potential interactions with biological targets make it a valuable compound for further study.

properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(4-methylphenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)22(25)18-13-20-21(27-12-11-26-20)14-19(18)24-23-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3

InChI Key

LEAPGZCZRUOPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3

Origin of Product

United States

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